4-Cyclopropylpiperidin-4-OL

Description

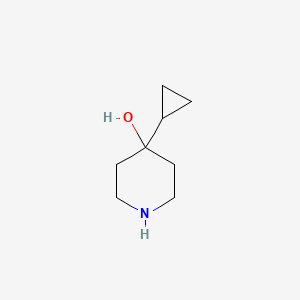

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-8(7-1-2-7)3-5-9-6-4-8/h7,9-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHIDHDSSUAYXBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22108-14-1 | |

| Record name | 4-cyclopropylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Cyclopropylpiperidin-4-ol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Cyclopropylpiperidin-4-ol, a valuable building block in contemporary medicinal chemistry. The document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of the most prevalent synthetic strategies. Emphasis is placed on the chemical principles underpinning these methods, complete with detailed experimental protocols, characterization data, and an analysis of the rationale behind key procedural steps. This guide aims to equip researchers with the necessary knowledge to confidently and efficiently synthesize this important molecular scaffold.

Introduction: The Significance of the this compound Scaffold

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. The incorporation of a cyclopropyl group, particularly at a quaternary center, introduces unique physicochemical properties. The strained three-membered ring can act as a bioisostere for larger groups, improve metabolic stability, and modulate lipophilicity, often leading to enhanced pharmacological profiles. The 4-cyclopropyl-4-hydroxypiperidine moiety, therefore, represents a highly desirable structural motif for the development of novel therapeutics across various disease areas.

This guide will focus on the most direct and industrially scalable approach to this compound, which proceeds via the nucleophilic addition of a cyclopropyl organometallic reagent to a protected 4-piperidone precursor.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of this compound points to a protected 4-piperidone and a cyclopropyl nucleophile as the key synthons. This strategy is advantageous due to the commercial availability and relative stability of the starting materials.

Diagram 1: Retrosynthetic Analysis of this compound

The use of a nitrogen protecting group on the piperidine ring is crucial to prevent side reactions, such as the deprotonation of the N-H by the highly basic Grignard reagent. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the reaction conditions and its facile removal under acidic conditions.

Synthesis of the Boc-Protected Intermediate

The cornerstone of this synthetic route is the Grignard reaction between N-Boc-4-piperidone and cyclopropylmagnesium bromide. This reaction constructs the key C-C bond and establishes the desired quaternary alcohol functionality.

Reaction Mechanism

The Grignard reagent, cyclopropylmagnesium bromide, acts as a potent nucleophile, with the cyclopropyl group carrying a partial negative charge. The carbonyl carbon of N-Boc-4-piperidone is electrophilic due to the polarization of the C=O bond. The reaction proceeds via the nucleophilic attack of the cyclopropyl anion on the carbonyl carbon, forming a tetrahedral intermediate. A subsequent aqueous workup protonates the resulting magnesium alkoxide to yield the tertiary alcohol.

Diagram 2: Mechanism of the Grignard Reaction

Detailed Experimental Protocol: Synthesis of tert-Butyl 4-cyclopropyl-4-hydroxypiperidine-1-carboxylate

Materials:

-

N-Boc-4-piperidone

-

Cyclopropylmagnesium bromide (0.5 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-Boc-4-piperidone (1.0 eq) and dissolve in anhydrous THF (approximately 0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the cyclopropylmagnesium bromide solution (1.5 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 4-cyclopropyl-4-hydroxypiperidine-1-carboxylate as a white solid.

Deprotection to Yield the Final Product

The final step in the synthesis is the removal of the Boc protecting group to yield this compound. This is typically achieved under acidic conditions.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

tert-Butyl 4-cyclopropyl-4-hydroxypiperidine-1-carboxylate

-

4 M HCl in 1,4-dioxane

-

Diethyl ether

Procedure:

-

Dissolve tert-butyl 4-cyclopropyl-4-hydroxypiperidine-1-carboxylate (1.0 eq) in 4 M HCl in 1,4-dioxane (10 volumes).

-

Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.[2]

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting solid with diethyl ether and collect the precipitate by filtration to yield this compound hydrochloride as a white solid.

-

To obtain the free base, the hydrochloride salt can be neutralized with a suitable base (e.g., NaOH or NaHCO₃) and extracted into an organic solvent.

Characterization of Products

Thorough characterization of the intermediate and final product is essential to confirm their identity and purity.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| tert-Butyl 4-cyclopropyl-4-hydroxypiperidine-1-carboxylate | C₁₃H₂₃NO₃ | 241.33 | White Solid | 3.85 (br s, 2H), 3.10 (t, J = 11.6 Hz, 2H), 1.65-1.55 (m, 4H), 1.46 (s, 9H), 0.95-0.85 (m, 1H), 0.45-0.35 (m, 2H), 0.25-0.15 (m, 2H) | 154.9, 80.0, 69.8, 41.5, 36.5, 28.5, 15.2, 1.0 |

| This compound Hydrochloride | C₈H₁₆ClNO | 177.67 | White Solid | 3.30-3.15 (m, 4H), 2.00-1.80 (m, 4H), 1.05-0.95 (m, 1H), 0.60-0.50 (m, 2H), 0.35-0.25 (m, 2H) (Spectra in D₂O or DMSO-d₆ will show exchangeable protons) | (Expected shifts in D₂O or DMSO-d₆) ~68.0 (C-OH), ~42.0 (CH₂-N), ~35.0 (CH₂), ~14.0 (CH-cyclopropyl), ~1.0 (CH₂-cyclopropyl) |

Note: NMR data is predictive and should be confirmed experimentally. Actual shifts may vary depending on the solvent and instrument used.

Conclusion

The synthesis of this compound via the Grignard addition of cyclopropylmagnesium bromide to N-Boc-4-piperidone, followed by acidic deprotection, represents a robust and efficient method for accessing this valuable building block. This guide has provided a detailed, step-by-step protocol, along with the underlying chemical principles and characterization data, to enable researchers to confidently undertake this synthesis. The strategic use of the Boc protecting group and the controlled execution of the Grignard reaction are key to achieving high yields and purity. The availability of this synthetic route facilitates the exploration of novel chemical space in drug discovery programs.

References

-

MDPI. (2021). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure 10. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

-

Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl 3-cyclopentyl-4-hydroxypiperidine-1-carboxylate (C15H27NO3). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure 3. Retrieved from [Link]

-

PharmaCompass. (n.d.). tert-butyl 4-hydroxypiperidin-1-carboxylate. Retrieved from [Link]

-

DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

-

ChemBK. (2024). tert-butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Piperidin-4-ol. Retrieved from [Link]

-

PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Piperidinol hydrochloride - Optional[1H NMR]. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(tert-butyl)-3-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (2010). 4-(4-Chlorophenyl)piperidin-4-ol. Retrieved from [Link]

-

ResearchGate. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Piperidone hydrochloride. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Cyclopropylpiperidin-4-ol: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Cyclopropylpiperidin-4-ol, a heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. We will delve into its chemical properties, a robust synthetic pathway, and its potential as a valuable building block in medicinal chemistry. The strategic incorporation of a cyclopropyl group onto the piperidine scaffold offers unique structural and physicochemical properties that can be leveraged in the design of novel therapeutics.

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. Its saturated, three-dimensional nature allows for the precise spatial orientation of substituents, which is critical for selective interactions with biological targets. The introduction of various functional groups onto the piperidine core has led to the development of drugs across numerous therapeutic areas, including oncology, infectious diseases, and neurology. The 4-hydroxy-substituted piperidine, in particular, serves as a versatile intermediate for further chemical modifications.

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively reported in the literature, we can predict its core physicochemical properties based on its structure and by drawing comparisons with the well-characterized parent compound, piperidin-4-ol. The introduction of the cyclopropyl group is expected to increase the lipophilicity and metabolic stability of the molecule.

| Property | Predicted Value for this compound | Reported Value for Piperidin-4-ol | Reference |

| Molecular Formula | C₈H₁₅NO | C₅H₁₁NO | |

| Molecular Weight | 141.21 g/mol | 101.15 g/mol | |

| Appearance | White to off-white solid | Hygroscopic solid | |

| Melting Point | Estimated: 95-105 °C | 86-90 °C | |

| Boiling Point | Estimated: >200 °C | 108-114 °C / 10 mmHg | |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO); sparingly soluble in water. | Soluble in water and various organic solvents. | |

| pKa (of the amine) | Estimated: 9.5 - 10.5 | ~10.4 |

Synthesis of this compound: A Step-by-Step Protocol

A reliable method for the synthesis of this compound involves the Grignard reaction between a cyclopropylmagnesium halide and an N-protected 4-piperidone, followed by deprotection. The use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is common in this synthetic route due to its stability under the reaction conditions and its straightforward removal.

Experimental Protocol: Grignard Reaction and Deprotection

Materials:

-

N-Boc-4-piperidone

-

Cyclopropylmagnesium bromide solution (e.g., 0.5 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Magnesium sulfate

-

Hydrochloric acid (e.g., 4 M in 1,4-dioxane)

-

Sodium bicarbonate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with N-Boc-4-piperidone dissolved in anhydrous THF under a nitrogen atmosphere.

-

Grignard Addition: The flask is cooled to 0 °C in an ice bath. The cyclopropylmagnesium bromide solution is added dropwise via the dropping funnel to the stirred solution of N-Boc-4-piperidone. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction and Drying: The resulting mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude N-Boc-4-cyclopropylpiperidin-4-ol.

-

Deprotection: The crude protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane or 1,4-dioxane) and treated with an excess of hydrochloric acid (e.g., 4 M in 1,4-dioxane) at room temperature.

-

Workup and Isolation: After the deprotection is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is dissolved in water and basified with a saturated sodium bicarbonate solution. The aqueous layer is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated to afford this compound. Further purification can be achieved by recrystallization or column chromatography.

Caption: Influence of the cyclopropyl group on pharmacological properties.

Potential Applications in Drug Discovery

Given the established importance of the piperidine scaffold and the advantageous properties conferred by the cyclopropyl group, this compound represents a promising building block for the synthesis of novel drug candidates. Its derivatives could be explored for a wide range of therapeutic targets, including but not limited to:

-

GPCRs: Many drugs targeting G-protein coupled receptors incorporate a piperidine moiety.

-

Ion Channels: The piperidine scaffold is present in several ion channel modulators.

-

Enzymes: Piperidine-containing compounds have been developed as inhibitors for various enzymes.

The unique three-dimensional structure of this compound makes it an attractive starting point for the generation of compound libraries for high-throughput screening and lead optimization campaigns.

Conclusion

This compound is a valuable, albeit not widely commercialized, chemical entity with significant potential in medicinal chemistry. Its synthesis is achievable through established organometallic procedures, and its structural features offer compelling advantages for the design of new therapeutic agents. As the demand for novel, three-dimensional chemical scaffolds continues to grow in the pharmaceutical industry, building blocks like this compound are poised to play an increasingly important role in the discovery of the next generation of medicines.

References

- Li, S., Chiu, G., Pulito, V. L., Liu, J., Connolly, P. J., & Middleton, S. A. (2009). Synthesis, in vitro activities of (2-cycloprop

An In-depth Technical Guide to the Structure Elucidation of 4-Cyclopropylpiperidin-4-ol

This guide provides a comprehensive, technically-focused framework for the structural elucidation of 4-Cyclopropylpiperidin-4-ol, a heterocyclic compound of interest in pharmaceutical and medicinal chemistry.[1] The piperidine scaffold is a prevalent feature in numerous drug classes, making the precise characterization of its derivatives a critical step in drug discovery and development.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a logical, evidence-based workflow that emphasizes scientific integrity and validated methodologies.

Introduction: The Significance of this compound

This compound is a substituted piperidine derivative featuring a cyclopropyl group and a hydroxyl moiety at the C4 position. Substituted piperidines are a cornerstone in medicinal chemistry, with applications ranging from analgesics to antipsychotics.[2][3] The specific combination of the rigid, strained cyclopropyl ring and the polar hydroxyl group can significantly influence the molecule's conformational preferences, physicochemical properties, and biological activity. Therefore, unambiguous confirmation of its chemical structure is paramount before its use as a building block in further chemical synthesis or as a candidate for biological screening.

This guide will detail a multi-technique analytical approach, leveraging the strengths of mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy to provide a complete and validated structural assignment.

A Multi-Pronged Approach to Structure Elucidation

The definitive determination of a small molecule's structure rarely relies on a single analytical technique.[4][5] Instead, a synergistic approach is employed, where each method provides complementary pieces of the structural puzzle. For this compound, the primary techniques are:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition, and to gain structural insights through fragmentation analysis.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework and establish connectivity through bond correlations.[4][7]

-

Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.

The following sections will delve into the theoretical basis and practical application of each of these techniques in the context of this compound.

Caption: A generalized workflow for the structure elucidation of this compound.

Mass Spectrometry: Unveiling the Molecular Formula and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the mass-to-charge ratio (m/z) of a molecule, which directly provides its molecular weight.[6] High-resolution mass spectrometry (HRMS) further refines this by providing a highly accurate mass measurement, allowing for the confident determination of the elemental formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A robust method for analyzing piperidine derivatives involves Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source.[6][8]

Instrumentation:

-

A high-performance liquid chromatograph (HPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Chromatographic Separation: Inject the sample onto a C18 reverse-phase column. Elute with a gradient of mobile phases, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient can be optimized to ensure good peak shape and separation from any impurities.

-

Mass Spectrometric Analysis:

-

Ionization Mode: Positive ion mode is typically preferred for piperidine derivatives due to the basicity of the nitrogen atom.[9]

-

Full Scan Analysis: Acquire a full scan mass spectrum to determine the m/z of the protonated molecule, [M+H]⁺.

-

Tandem Mass Spectrometry (MS/MS): Perform a product ion scan on the precursor ion ([M+H]⁺) to induce fragmentation and observe the resulting fragment ions.[8]

-

Data Interpretation and Expected Results

Table 1: Expected HRMS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₈H₁₅NO |

| Monoisotopic Mass | 141.1154 u |

| [M+H]⁺ (protonated) | 142.1226 m/z |

The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. For piperidine derivatives, common fragmentation pathways include:

-

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.[9]

-

Ring Fission: Opening of the piperidine ring.[9]

-

Neutral Loss: Elimination of small, stable molecules such as water (H₂O) from the hydroxyl group.[8]

Caption: Predicted fragmentation pathways for this compound in MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the complete structure elucidation of organic molecules in solution.[4][7] It provides detailed information about the chemical environment of each nucleus (¹H and ¹³C) and their connectivity.

Experimental Protocol: 1D and 2D NMR Spectroscopy

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence chemical shifts, so consistency is key.

-

1D NMR Experiments:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration).

-

¹³C NMR: Shows the number of different types of carbon atoms and their chemical environment.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure.

-

Predicted NMR Spectral Data and Interpretation

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Integration |

| Piperidine C2, C6 | ~45-50 | ~2.8-3.2 | m | 4H |

| Piperidine C3, C5 | ~30-35 | ~1.6-2.0 | m | 4H |

| Piperidine C4 | ~70-75 | - | - | - |

| Cyclopropyl CH | ~10-15 | ~0.8-1.2 | m | 1H |

| Cyclopropyl CH₂ | ~0-5 | ~0.2-0.6 | m | 4H |

| OH | Variable | Variable | br s | 1H |

| NH | - | Variable | br s | 1H |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The interpretation of the 2D NMR spectra will be key to confirming the connectivity. For example, an HMBC correlation between the cyclopropyl protons and the quaternary C4 of the piperidine ring would be definitive proof of their attachment.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that is excellent for identifying the presence of specific functional groups.[10] The absorption of infrared radiation corresponds to the vibrational transitions within a molecule.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation:

-

An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

Procedure:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Expected IR Absorptions

Table 3: Characteristic IR Absorptions for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (alcohol) | ~3200-3600 | Broad, strong absorption due to hydrogen bonding.[11] |

| N-H (secondary amine) | ~3300-3500 | Moderate, sharp absorption. |

| C-H (aliphatic) | ~2850-3000 | Strong absorptions from the piperidine and cyclopropyl groups. |

| C-O (alcohol) | ~1000-1200 | Strong absorption. |

The presence of a broad band in the 3200-3600 cm⁻¹ region would be strong evidence for the hydroxyl group, while the C-H stretching frequencies can help to confirm the aliphatic nature of the molecule.[11][12]

Data Integration and Structure Confirmation

The final and most critical step is the integration of all the spectroscopic data. The molecular formula from HRMS provides the foundation. The functional groups identified by IR spectroscopy must be consistent with the proposed structure. Finally, the detailed connectivity map provided by the 1D and 2D NMR experiments should unambiguously confirm the arrangement of all atoms in this compound. Any discrepancies between the different datasets must be carefully investigated to ensure the final structure is correct and defensible.

Conclusion

The structural elucidation of novel or key chemical entities like this compound is a systematic process that relies on the careful application and interpretation of multiple analytical techniques.[13][14] By following the comprehensive workflow outlined in this guide, researchers and drug development professionals can confidently and accurately determine the structure of this and other similar small molecules, ensuring the integrity of their subsequent research and development efforts.

References

-

Agback, H., & Hessel, H. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. Retrieved from [Link]

-

Cuca, L. E., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1275-1284. Retrieved from [Link]

-

Seton Hall University. (2023). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. eRepository @ Seton Hall. Retrieved from [Link]

-

Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. Retrieved from [Link]

-

Jain, S. (2023). Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Journal of Pharmaceutical Sciences and Research, 15(1), 1-3. Retrieved from [Link]

-

MicroCombiChem GmbH. (n.d.). Structure Elucidation, NMR, HPLC-MS Analytics. Retrieved from [Link]

-

ProQuest. (2023). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. Retrieved from [Link]

-

Hypha Discovery. (n.d.). Structure Elucidation & NMR. Retrieved from [Link]

-

Santos, M. M., et al. (2013). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 24(8), 1321-1328. Retrieved from [Link]

-

National Academic Digital Library of Ethiopia. (n.d.). Analytical Techniques in the Pharmaceutical Sciences. Retrieved from [Link]

-

Trans, C. S. (2014). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Chem Sci Trans, 3(2), 717-721. Retrieved from [Link]

-

Webster, G. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry. AZoLifeSciences. Retrieved from [Link]

-

Infortech. (2024). Analytical Techniques in Pharmaceutical Analysis. Retrieved from [Link]

-

Integrated Liner Technologies. (2024). Techniques in Pharmaceutical Analysis. Retrieved from [Link]

-

Le, T. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551. Retrieved from [Link]

-

Zimmerman, D. M., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50. Retrieved from [Link]

-

Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6992. Retrieved from [Link]

-

MDPI. (2024). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Polymers, 16(12), 1629. Retrieved from [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (2024). Functional group profiling of medicinal plants using FTIR spectroscopy. World Journal of Biology Pharmacy and Health Sciences, 17(1), 1-10. Retrieved from [Link]

-

MDPI. (2023). Operando Dual Beam FTIR Study of Hydroxyl Groups and Zn Species over Defective HZSM-5 Zeolite Supported Zinc Catalysts. Catalysts, 13(3), 552. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 5. MicroCombiChem: Structure Elucidation, NMR, HPLC-MS Analytics [microcombichem.com]

- 6. longdom.org [longdom.org]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. journalwjbphs.com [journalwjbphs.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. "Advances in Structure Elucidation of Small Molecules and Peptides by N" by Ryan D. Cohen [scholarship.shu.edu]

- 14. Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry - ProQuest [proquest.com]

Spectroscopic Data for 4-Cyclopropylpiperidin-4-ol: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound 4-Cyclopropylpiperidin-4-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with field-proven insights to offer a robust framework for the characterization of this molecule. While direct experimental data for this specific compound is not widely available, this guide leverages extensive data from analogous structures and established spectroscopic theory to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Molecular Structure and its Spectroscopic Implications

This compound is a tertiary alcohol incorporating a piperidine ring and a cyclopropyl moiety. This unique combination of a saturated heterocycle, a strained three-membered ring, and a hydroxyl group gives rise to a distinct spectroscopic fingerprint. Understanding the interplay of these structural features is paramount to interpreting its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal the number of unique proton environments, their integration, and their coupling patterns (splitting). The electron-withdrawing effect of the nitrogen and oxygen atoms will significantly influence the chemical shifts of adjacent protons.[1][2][3][4]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Piperidine N-H | ~1.5-3.0 | Broad singlet | Chemical shift can be variable and concentration-dependent. May exchange with D₂O. |

| Piperidine H-2, H-6 (axial & equatorial) | ~2.5-3.2 | Multiplets | Diastereotopic protons due to the chiral center at C4. Complex splitting is expected. |

| Piperidine H-3, H-5 (axial & equatorial) | ~1.4-1.9 | Multiplets | Diastereotopic protons. Will show coupling to H-2, H-6, and potentially long-range coupling. |

| Cyclopropyl methine H | ~0.8-1.2 | Multiplet | Upfield shift due to the shielding effect of the cyclopropyl ring. |

| Cyclopropyl methylene H's | ~0.2-0.8 | Multiplets | Highly shielded and diastereotopic, leading to complex splitting patterns. |

| Hydroxyl O-H | ~1.0-4.0 | Broad singlet | Position is highly dependent on solvent, concentration, and temperature. Disappears upon D₂O exchange.[4] |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will indicate the number of unique carbon environments. The quaternary carbon at the point of substitution and the carbons bonded to the heteroatoms will be particularly informative.[2][3][5]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Piperidine C-4 | ~65-75 | Quaternary carbon attached to the hydroxyl group, expected to be significantly downfield.[3] |

| Piperidine C-2, C-6 | ~45-55 | Carbons adjacent to the nitrogen atom. |

| Piperidine C-3, C-5 | ~25-35 | Methylene carbons of the piperidine ring. |

| Cyclopropyl C-1 (methine) | ~10-20 | Upfield shift characteristic of cyclopropyl rings. |

| Cyclopropyl C-2, C-3 (methylene) | ~0-10 | Highly shielded carbons of the cyclopropyl ring. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Perform a D₂O exchange experiment to confirm the hydroxyl proton signal. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The O-H peak should disappear or significantly diminish.[4]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

-

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key vibrational modes will be associated with the O-H, N-H, and C-O bonds.

Predicted IR Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Appearance | Notes |

| O-H Stretch | 3200-3500 | Strong | Broad | The broadness is due to hydrogen bonding.[6][7][8][9] |

| N-H Stretch | 3200-3500 | Moderate | May be obscured by the broad O-H stretch. | |

| C-H Stretch (sp³) | 2850-3000 | Strong | Sharp | Aliphatic C-H bonds of the piperidine and cyclopropyl rings. |

| C-O Stretch | 1150-1250 | Strong | Sharp | The position is characteristic of a tertiary alcohol.[6][10] |

| N-H Bend | 1590-1650 | Moderate | Sharp | |

| C-N Stretch | 1000-1250 | Moderate | Sharp |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid Phase (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Thin Film (Neat): If the sample is a liquid or can be melted at a low temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. This is often the simplest method.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Caption: Correlation of functional groups to IR spectral regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectral Data

For this compound (C₈H₁₅NO), the molecular weight is approximately 141.21 g/mol .

-

Nitrogen Rule: The presence of a single nitrogen atom dictates that the molecular ion peak (M⁺) will have an odd mass-to-charge ratio (m/z).[11][12]

-

Molecular Ion (M⁺): A peak at m/z = 141 is expected, although it may be of low intensity in aliphatic amines.[11][13]

-

Alpha-Cleavage: The most common fragmentation pathway for cyclic amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[11][12][13][14] This can lead to several characteristic fragment ions.

-

Loss of Water (M-18): Alcohols can undergo dehydration, leading to a peak at m/z = 123 (M-18).[1][3]

-

Loss of Cyclopropyl Group (M-41): Fragmentation involving the loss of the cyclopropyl radical would result in a peak at m/z = 100.

| m/z | Proposed Fragment | Notes |

| 141 | [M]⁺ | Molecular ion. |

| 123 | [M - H₂O]⁺ | Loss of water. |

| 100 | [M - C₃H₅]⁺ | Loss of the cyclopropyl group. |

| Base Peak | Varies | The most intense peak will likely result from a stable fragment formed through alpha-cleavage. |

Experimental Protocol for MS Data Acquisition

-

Ionization Method:

-

Electron Ionization (EI): A common technique that provides detailed fragmentation patterns.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): "Softer" ionization techniques that are more likely to show a prominent molecular ion peak.

-

-

Instrumentation: A variety of mass spectrometers can be used, such as a Gas Chromatography-Mass Spectrometer (GC-MS) for volatile compounds or a Liquid Chromatography-Mass Spectrometer (LC-MS) for less volatile or thermally labile compounds.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

The molecules are ionized and fragmented.

-

The ions are separated based on their mass-to-charge ratio by the mass analyzer.

-

The detector records the abundance of each ion.

-

Conclusion

The comprehensive spectroscopic analysis of this compound, as predicted in this guide, provides a solid foundation for its empirical characterization. The interplay of the piperidine ring, the cyclopropyl group, and the tertiary alcohol functionality will generate a unique and identifiable set of spectral data. By following the outlined experimental protocols and utilizing the predicted data as a reference, researchers can confidently identify and characterize this novel compound.

References

-

Alcohols and Phenols - IR Spectrum. (n.d.). Química Organica.org. Retrieved from [Link]

-

Ball, D. W. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. Retrieved from [Link]

-

Ball, D. W. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

-

JoVE. (2023). Mass Spectrometry of Amines. Retrieved from [Link]

-

LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

NIST. (n.d.). 4-Hydroxypiperidine. NIST Chemistry WebBook. Retrieved from [Link]

-

OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Piperidin-4-ol. PubChem. Retrieved from [Link]

-

UCLA. (n.d.). IR: alcohols. WebSpectra. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

- Zafar, S., et al. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan.

-

Zhang, Y., et al. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Chemistry & Biodiversity. Retrieved from [Link]

Sources

- 1. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. Alcohols | OpenOChem Learn [learn.openochem.org]

- 3. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 6. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Video: Mass Spectrometry of Amines [jove.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. GCMS Section 6.15 [people.whitman.edu]

Navigating the Solubility Landscape of 4-Cyclopropylpiperidin-4-OL: A Technical Guide for Drug Development Professionals

Abstract

In the landscape of modern drug discovery, understanding the physicochemical properties of novel chemical entities is paramount to their successful development. Among these properties, solubility stands as a critical gatekeeper, influencing everything from formulation and bioavailability to process chemistry and toxicology. This in-depth technical guide focuses on 4-Cyclopropylpiperidin-4-OL, a heterocyclic amine of interest in medicinal chemistry. While specific public solubility data for this compound is not extensively documented, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility in a range of organic solvents. By leveraging established principles of chemical solubility, analyzing structurally analogous compounds, and detailing robust experimental protocols, this document serves as a practical roadmap for navigating the solubility challenges associated with this and similar molecules.

Introduction: The Central Role of Solubility in Drug Development

The journey of a drug candidate from a laboratory curiosity to a therapeutic reality is fraught with challenges, many of which are dictated by its fundamental physical and chemical properties. Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical development. It directly impacts a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and by extension, its overall efficacy and safety. Poor solubility can lead to low bioavailability, necessitating higher doses that may increase the risk of adverse effects.

This compound is a molecule of interest due to its piperidine core, a common scaffold in many approved drugs.[1][2] The presence of a hydroxyl group and a cyclopropyl moiety introduces a unique combination of polarity and lipophilicity. Understanding its solubility in various organic solvents is crucial for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.[2]

-

Formulation Development: Designing stable and effective dosage forms.

-

Preclinical Studies: Preparing solutions for in vitro and in vivo assays.

This guide will provide a theoretical and practical framework for approaching the solubility of this compound, empowering researchers to make informed decisions throughout the drug development pipeline.

Physicochemical Properties and Predicted Solubility Profile

While direct experimental data for this compound is scarce, we can infer its likely behavior by examining its structural components and data from analogous compounds.

Structural Analysis

-

Piperidin-4-ol Backbone: The core structure contains a polar hydroxyl (-OH) group and a basic nitrogen atom within the piperidine ring. The nitrogen's lone pair of electrons can act as a hydrogen bond acceptor, while the hydroxyl group can act as both a hydrogen bond donor and acceptor.[3][4] This imparts a degree of hydrophilicity and a tendency to dissolve in polar solvents.[5][6]

-

Cyclopropyl Group: This small, rigid carbocyclic ring introduces nonpolar character, increasing the molecule's overall lipophilicity. The impact of this group on solubility will be a balance between its nonpolar nature and its influence on the crystal lattice energy of the solid form.

Insights from Analogous Compounds

-

Piperidin-4-ol: This parent compound is soluble in water and has slight solubility in methanol and chloroform.[6][7] Its LogP is reported as -0.35, indicating a preference for aqueous environments.[7]

-

4-(4-Chlorophenyl)piperidin-4-ol: This analogue, with a larger nonpolar chlorophenyl group, is described as having modest solubility in polar organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), with limited water solubility.[8] Its melting point is significantly higher (137-140 °C) than that of piperidin-4-ol (86-90°C), suggesting stronger intermolecular forces in the solid state that will impact solubility.[7][9]

Predicted Solubility of this compound

Based on the above, we can predict the following solubility trends for this compound:

-

High Solubility in Polar Protic Solvents: Due to the presence of the hydroxyl and amine groups, which can engage in hydrogen bonding, high solubility is expected in solvents like methanol, ethanol, and isopropanol .[3][10]

-

Good Solubility in Polar Aprotic Solvents: Solvents such as DMSO and DMF should be effective at solvating the molecule due to their high polarity.

-

Moderate to Low Solubility in Solvents of Intermediate Polarity: Solvents like acetone, ethyl acetate, and dichloromethane are expected to show moderate to low solubility. The balance between the polar functional groups and the nonpolar cyclopropyl and piperidine rings will be critical here.

-

Poor Solubility in Nonpolar Solvents: Very low solubility is anticipated in nonpolar solvents such as hexane, heptane, and toluene , as these solvents cannot effectively interact with the polar hydroxyl and amine groups.[11]

The "like dissolves like" principle is a guiding tenet here; polar functional groups favor polar solvents, while nonpolar moieties favor nonpolar environments.[10]

Experimental Determination of Solubility

Theoretical predictions provide a valuable starting point, but empirical determination of solubility is essential for accurate and reliable data. Two common methods are the kinetic and thermodynamic (shake-flask) solubility assays.[12]

Kinetic Solubility Measurement

This high-throughput method is often used in early drug discovery to quickly assess the solubility of many compounds.[12] It measures the concentration at which a compound, dissolved in a strong organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[12] While useful for ranking compounds, this method can sometimes overestimate solubility by forming supersaturated solutions or amorphous precipitates.[12]

Caption: Shake-Flask Method for Equilibrium Solubility.

Summary of Predicted Solubility and Solvent Selection

The following table summarizes the predicted solubility of this compound in a range of common organic solvents, categorized by their polarity. This serves as a practical guide for solvent selection in various laboratory applications.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | Excellent hydrogen bonding capabilities (donor and acceptor) with the -OH and amine groups. [3][10] |

| Ethanol | High | Similar to methanol, effective at solvating polar functional groups. [3][10] | |

| Isopropanol | Moderate to High | Slightly less polar than ethanol, but still a good hydrogen bonding solvent. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Highly polar, strong hydrogen bond acceptor. A very strong solvent for many organic molecules. [12] |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO in its solvating power for polar compounds. | |

| Acetonitrile | Moderate | Less polar than DMSO/DMF, may have some limitations in solvating the hydrogen-bonding groups. | |

| Intermediate | Acetone | Moderate to Low | Can accept hydrogen bonds but cannot donate. Its polarity is intermediate. |

| Polarity | Ethyl Acetate | Low | Primarily a hydrogen bond acceptor with significant nonpolar character. |

| Dichloromethane (DCM) | Low | Weakly polar, not effective at disrupting the hydrogen bonding network of the solute. | |

| Nonpolar | Toluene | Very Low | Lacks the polarity and hydrogen bonding ability to effectively solvate the polar functional groups. |

| Hexane/Heptane | Very Low / Insoluble | Aliphatic hydrocarbons that interact only through weak van der Waals forces. [11] |

Conclusion and Future Directions

While a definitive, quantitative solubility profile of this compound requires empirical determination, a robust predictive framework can be established based on its molecular structure and the properties of analogous compounds. The presence of both polar (hydroxyl, amine) and nonpolar (cyclopropyl) moieties suggests a preference for polar organic solvents, particularly those capable of hydrogen bonding.

For researchers and drug development professionals working with this molecule, the immediate next step is the systematic experimental verification of its solubility using the shake-flask method in a carefully selected range of solvents. This data will be invaluable for guiding process development, formulation design, and preclinical evaluation, ultimately paving the way for the successful advancement of drug candidates built upon this promising chemical scaffold.

References

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.).

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).

- Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF - ResearchGate. (2025, August 7).

- Prediction of Solubility of Drugs and Other Compounds in Organic Solvents - R Discovery. (2010, March 1).

- Are amines soluble in organic solvents? - Quora. (2018, March 30).

- Amines and Heterocycles. (2020, March 4).

- Prediction of solubility of drugs and other compounds in organic solvents. (n.d.).

- 23.1: Properties of amines - Chemistry LibreTexts. (2024, November 7).

- 4-(4-Chlorophenyl)piperidin-4-ol 39512-49-7 wiki - Guidechem. (n.d.).

- How does branching increase the solubility in amines? - Quora. (2018, May 12).

- piperidin-4-ol - ChemBK. (2022, October 16).

- Boiling Points and Solubility of Amines - YouTube. (2019, August 22).

- CAS 5382-16-1: 4-Piperidinol | CymitQuimica. (n.d.).

- 4-(4-Chlorophenyl)piperidin-4-ol - ChemicalBook. (n.d.).

- Piperidin-4-ol | C5H11NO | CID 79341 - PubChem. (n.d.).

- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.).

- Piperidine | Solubility of Things. (n.d.).

- 4-Hydroxy Piperidine - ChemBK. (n.d.).

- Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30).

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CAS 5382-16-1: 4-Piperidinol | CymitQuimica [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. chembk.com [chembk.com]

- 8. Page loading... [guidechem.com]

- 9. 4-(4-Chlorophenyl)piperidin-4-ol CAS#: 39512-49-7 [m.chemicalbook.com]

- 10. quora.com [quora.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. pharmatutor.org [pharmatutor.org]

4-Cyclopropylpiperidin-4-ol: A Novel Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The relentless pursuit of novel chemical matter in drug discovery is paramount for addressing unmet medical needs. The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of approved drugs due to its favorable physicochemical properties and ability to confer aqueous solubility.[1] Simultaneously, the cyclopropyl moiety has gained significant traction as a "bioisostere" for larger groups, capable of enhancing potency, metabolic stability, and target selectivity.[2] This guide introduces 4-cyclopropylpiperidin-4-ol, a novel chemical scaffold that synergistically combines these two privileged structural motifs. We will delve into a proposed synthetic route, predict its key physicochemical properties, and explore its potential as a versatile building block for the development of innovative therapeutics across multiple disease areas. This document serves as a comprehensive technical resource, providing both the theoretical underpinnings and practical considerations for leveraging this promising scaffold in drug discovery programs.

The Strategic Imperative for Novel Scaffolds: The Case for this compound

The piperidine heterocycle is a ubiquitous feature in pharmaceuticals, owing to its basic nitrogen which is typically protonated at physiological pH, thereby enhancing aqueous solubility and facilitating interactions with biological targets.[3] The introduction of a cyclopropyl group offers several advantages. Its unique electronic properties and conformational rigidity can lead to improved binding affinity and selectivity for target proteins.[2] Furthermore, the cyclopropyl group can modulate the lipophilicity of a molecule and is often more resistant to metabolic degradation compared to linear alkyl chains.

The combination of a 4-hydroxy-4-cyclopropylpiperidine core presents a unique three-dimensional structure. The tertiary alcohol can act as a hydrogen bond donor or acceptor, providing a crucial anchor point for target engagement. The cyclopropyl group, positioned at the same carbon, introduces a lipophilic vector that can probe hydrophobic pockets within a binding site. This juxtaposition of polar and non-polar features within a conformationally constrained system makes this compound a highly attractive starting point for fragment-based and lead optimization campaigns.

Synthesis and Characterization: A Proposed Pathway

A robust and scalable synthesis is critical for the utility of any new chemical scaffold. We propose a straightforward and efficient two-step synthesis of this compound starting from commercially available N-Boc-4-piperidone.

Experimental Protocol: Synthesis of this compound

Step 1: Grignard Reaction for the Synthesis of N-Boc-4-cyclopropylpiperidin-4-ol

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with magnesium turnings (1.2 eq). The apparatus is purged with dry nitrogen.

-

Grignard Reagent Formation: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by a small crystal of iodine to initiate the reaction. A solution of cyclopropyl bromide (1.1 eq) in anhydrous THF is added dropwise via the dropping funnel, maintaining a gentle reflux.[1][3] The reaction is monitored until the magnesium is consumed.

-

Addition of Ketone: The freshly prepared cyclopropylmagnesium bromide solution is cooled to 0 °C. A solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF is added dropwise, maintaining the temperature below 5 °C.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-Boc-4-cyclopropylpiperidin-4-ol.

Step 2: Boc Deprotection to Yield this compound

-

Deprotection: The purified N-Boc-4-cyclopropylpiperidin-4-ol is dissolved in a solution of hydrochloric acid in 1,4-dioxane (4 M).

-

Isolation: The reaction mixture is stirred at room temperature until complete consumption of the starting material is observed by TLC. The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to yield this compound hydrochloride as a white solid. The free base can be obtained by neutralization with a suitable base.

Causality Behind Experimental Choices:

-

N-Boc Protection: The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial to prevent its basicity from interfering with the Grignard reagent.

-

Grignard Reaction: This classic carbon-carbon bond-forming reaction is a reliable method for introducing the cyclopropyl group onto the ketone carbonyl of the piperidone.[1]

-

Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents; therefore, stringent anhydrous conditions are necessary for a successful reaction.[1]

-

Acidic Deprotection: The Boc group is readily cleaved under acidic conditions, providing a clean and efficient route to the final product.

Predicted Physicochemical Properties

Based on its structure, we can predict the following key physicochemical properties for this compound, which are crucial for its drug-like potential.

| Property | Predicted Value/Range | Rationale |

| Molecular Weight | ~141.2 g/mol | Low molecular weight, favorable for good oral bioavailability (Lipinski's Rule of 5). |

| logP | 0.5 - 1.5 | The cyclopropyl group increases lipophilicity, while the hydroxyl and amine groups contribute to hydrophilicity, resulting in a balanced logP. |

| pKa | 9.0 - 10.0 | The piperidine nitrogen is a secondary amine, expected to have a pKa in this range, ensuring it is protonated at physiological pH.[4] |

| Hydrogen Bond Donors | 2 (amine and hydroxyl) | Capable of forming key interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 (amine and hydroxyl) | Further enhances the potential for target binding. |

Potential Applications in Drug Discovery

The this compound scaffold is a versatile starting point for the development of a wide range of therapeutic agents. Its inherent structural features suggest potential utility in several key areas of medicinal chemistry.

Central Nervous System (CNS) Disorders

The piperidine ring is a common motif in CNS-active drugs.[1] The introduction of the cyclopropyl group can enhance blood-brain barrier penetration by increasing lipophilicity while maintaining a low molecular weight. The 4-hydroxy group can be a key pharmacophoric element for targets such as opioid receptors, dopamine transporters, and serotonin receptors. For example, derivatives could be explored as novel analgesics, antidepressants, or antipsychotics.

Oncology

Many kinase inhibitors incorporate a piperidine moiety to improve their solubility and pharmacokinetic profiles. The this compound scaffold could be elaborated to target the ATP-binding site of various kinases implicated in cancer. The cyclopropyl group could occupy hydrophobic pockets, while the piperidine nitrogen could be functionalized to interact with the hinge region of the kinase.

Infectious Diseases

The piperidine scaffold is also found in a number of antibacterial and antiviral agents.[5] The unique three-dimensional shape of this compound could be exploited to design inhibitors of key microbial enzymes or to disrupt protein-protein interactions essential for pathogen survival.

A Roadmap for Scaffold Elaboration and Evaluation

To fully realize the potential of the this compound scaffold, a systematic approach to its elaboration and biological evaluation is necessary.

Workflow for Scaffold Optimization

Caption: A workflow for the elaboration and evaluation of the this compound scaffold.

Conclusion

The this compound scaffold represents a novel and promising entry point for the discovery of next-generation therapeutics. Its synthesis is readily achievable through established chemical transformations, and its predicted physicochemical properties are highly favorable for drug development. The unique combination of a conformationally constrained cyclopropyl group and a versatile piperidinol core provides a rich platform for the design of potent and selective modulators of a wide range of biological targets. This technical guide provides the foundational knowledge and a strategic framework for researchers to embark on the exploration of this exciting new area of chemical space.

References

- Nemr, M. T., Elshaier, Y., Ewieda, S. Y., & Abdelaziz, M. A. (2025).

- Talele, T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.

-

Synthesis, In Vitro Activities of (2-Cyclopropoxyphenyl)piperidine Derivatives for α1a and α1d Adrenergic Receptor Inhibitors. (2025). ResearchGate. [Link]

-

Structure Activity Relationships. Drug Design Org. [Link]

-

Cyclopropyl Scaffold: A Generalist for Marketed Drugs. (2025). ResearchGate. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. (2004). PubMed. [Link]

-

Structure–activity relationship of piperidine derivatives with... (2023). ResearchGate. [Link]

-

Piperidin-4-one: the potential pharmacophore. (2012). PubMed. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring [beilstein-journals.org]

- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Evolution of Cyclopropyl-Piperidines: A Technical Guide for Drug Discovery

Abstract

The confluence of the piperidine scaffold, a cornerstone of medicinal chemistry, and the cyclopropyl group, a small yet powerful modulator of physicochemical and pharmacological properties, has given rise to a diverse and valuable class of molecules. This in-depth technical guide explores the discovery, history, and synthetic evolution of cyclopropyl-containing piperidines. It provides a comprehensive overview of their strategic application in drug design, detailing their impact on metabolic stability, receptor engagement, and overall pharmacokinetic profiles. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate the exploration and exploitation of this important chemical motif.

Introduction: The Strategic Union of a Privileged Scaffold and a Unique Bioisostere

The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it a privileged scaffold in drug design. The cyclopropyl group, on the other hand, is the smallest carbocycle and possesses unique electronic and steric properties.[2] Often employed as a bioisostere for a gem-dimethyl group or a vinyl substituent, the cyclopropyl moiety can confer a range of desirable attributes to a parent molecule, including enhanced metabolic stability, increased potency, and improved lipophilicity.[3]

The deliberate incorporation of a cyclopropyl group into a piperidine scaffold represents a powerful strategy in medicinal chemistry to fine-tune the properties of drug candidates. This guide will trace the origins of this chemical pairing, from its early applications to its current role in the development of sophisticated therapeutics.

Historical Perspective: An Emergent Strategy in Medicinal Chemistry

The precise origin of the first cyclopropyl-containing piperidine is not marked by a single seminal publication but rather an evolutionary process. The use of the cyclopropylmethyl group as a nitrogen substituent in opioid analgesics in the mid-20th century can be considered a key antecedent. The recognition that this group could modulate receptor activity, often conferring mixed agonist-antagonist profiles, spurred interest in its broader application.

Early synthetic efforts were often extensions of established piperidine chemistry, with the cyclopropyl moiety introduced via alkylation of a pre-formed piperidine nitrogen. For instance, the synthesis of N-cyclopropylmethyl-4-phenylpiperidine derivatives was explored in the context of opioid research. These early explorations laid the groundwork for a more systematic investigation of the cyclopropyl-piperidine motif across a wider range of therapeutic targets.

The Impact of the Cyclopropyl Group on Physicochemical and Pharmacokinetic Properties

The introduction of a cyclopropyl group can significantly alter the fundamental properties of a piperidine-containing molecule. These modifications are often a primary driver for the inclusion of this moiety in drug design.

Metabolic Stability

One of the most significant advantages of the cyclopropyl group is its ability to enhance metabolic stability. The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to larger alkyl groups.[4] For instance, in studies of alicyclic fentanyl analogs, the cyclopropyl derivative showed no oxidation of the cyclopropyl ring itself, with N-dealkylation being the primary metabolic pathway.[5] This resistance to metabolism can lead to a longer half-life and improved oral bioavailability. However, it is important to note that when attached to a heteroatom like nitrogen, the cyclopropyl group can sometimes be involved in bioactivation pathways.[4]

Lipophilicity and Acidity (pKa)

The cyclopropyl group is a lipophilic moiety that can increase the overall lipophilicity (logP) of a molecule. This can be advantageous for crossing cellular membranes, including the blood-brain barrier. The electronic nature of the cyclopropyl group can also influence the basicity (pKa) of the piperidine nitrogen. While the effect is generally modest, the introduction of the strained ring can subtly alter the electron density around the nitrogen, which can in turn affect its ionization state at physiological pH and its interaction with biological targets. Specific quantitative data on the effect of cyclopropyl substitution on piperidine pKa is sparse in the literature, but the trend generally follows the inductive effects of alkyl groups.[6]

Table 1: Physicochemical Properties of Selected Cyclopropyl-Containing Piperidines

| Compound Class | Example | Key Physicochemical Property Modulation | Therapeutic Area |

| Adrenergic Receptor Antagonists | N-Boc-4-(2-cyclopropoxyphenyl)piperidine | Improved metabolic stability[7] | Benign Prostatic Hyperplasia |

| Sodium Channel Blockers | Cyclopropyl-spiro-piperidines | Increased potency and selectivity[8] | Neuropathic Pain |

| DPP-4 Inhibitors | Alogliptin analogue | Introduction of a spirocyclic moiety to explore new chemical space[9] | Diabetes |

| Opioid Receptor Modulators | Cyclopropyl fentanyl | Resistance to ring oxidation[5] | Analgesia (Research) |

Synthetic Strategies: Building the Cyclopropyl-Piperidine Core

The construction of cyclopropyl-containing piperidines can be approached in several ways, primarily centered around the timing of the cyclopropane ring formation relative to the piperidine ring synthesis.

Cyclopropanation of Piperidine Precursors

A common and versatile method involves the cyclopropanation of a pre-existing piperidine or a precursor such as a tetrahydropyridine. The Simmons-Smith reaction and its modifications are the most widely employed methods for this transformation.[10]

This protocol is a representative example of a Simmons-Smith reaction to form a cyclopropyl-fused piperidine.

Materials:

-

N-Benzyl-1,2,3,6-tetrahydropyridine

-

Diiodomethane (CH₂I₂)

-

Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add N-benzyl-1,2,3,6-tetrahydropyridine (1.0 eq) dissolved in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diiodomethane (2.0 eq) to the solution.

-

To this mixture, add a 1.0 M solution of diethylzinc in hexanes (2.0 eq) dropwise. A white precipitate may form.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-6-azabicyclo[3.1.0]hexane.

Causality behind Experimental Choices:

-

Anhydrous Conditions: The organozinc reagent is highly reactive towards water.

-

Inert Atmosphere: Prevents the reaction of the organozinc reagent with oxygen.

-

Slow Addition at Low Temperature: The reaction is exothermic, and slow addition helps to control the reaction rate and prevent side reactions.

-

Quenching with Saturated NH₄Cl: Safely neutralizes the reactive organozinc species.

Caption: Simmons-Smith cyclopropanation of a tetrahydropyridine.

Construction of the Piperidine Ring from a Cyclopropyl-Containing Precursor

An alternative strategy involves synthesizing a cyclopropyl-containing fragment first, followed by the construction of the piperidine ring. This approach is particularly useful for the synthesis of spirocyclic systems.

This protocol outlines a general approach to a spirocyclic piperidine, adapted from methodologies for synthesizing DPP-4 inhibitors.[9]

Materials:

-

1-N-Boc-4-piperidone

-

(Carbethoxymethylene)triphenylphosphorane

-

Diiodomethane (CH₂I₂)

-

Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

-

Lithium aluminum hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Wittig Reaction: To a solution of 1-N-Boc-4-piperidone (1.0 eq) in anhydrous THF, add (carbethoxymethylene)triphenylphosphorane (1.1 eq). Stir at room temperature until the reaction is complete (monitored by TLC). Work up to isolate the α,β-unsaturated ester.

-

Cyclopropanation: Dissolve the α,β-unsaturated ester (1.0 eq) in anhydrous DCM. Cool to 0 °C and perform a Simmons-Smith reaction as described in the previous protocol using diiodomethane (2.0 eq) and diethylzinc (2.0 eq).

-

Reduction: Carefully add the cyclopropyl ester (1.0 eq) to a suspension of LAH (1.5 eq) in anhydrous THF at 0 °C. Allow the reaction to warm to room temperature and stir until complete. Quench the reaction carefully with water and sodium hydroxide solution.

-

Work-up and Purification: Filter the resulting suspension and concentrate the filtrate. Purify the crude alcohol by flash column chromatography. The resulting hydroxymethyl-spiro[cyclopropane-1,4'-piperidine] can be further functionalized.

Causality behind Experimental Choices:

-

Wittig Reaction: A reliable method to introduce the exocyclic double bond required for cyclopropanation.

-

LAH Reduction: A powerful reducing agent to convert the ester to the primary alcohol, which is a versatile functional handle.

-